Azide MegaStokes dye 735

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C22H25N5O4S |

|---|---|

分子量 |

455.5 g/mol |

IUPAC名 |

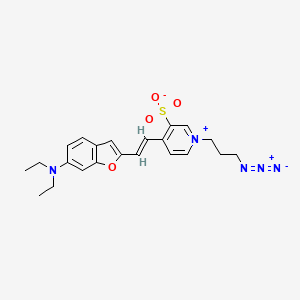

1-(3-azidopropyl)-4-[(E)-2-[6-(diethylamino)-1-benzofuran-2-yl]ethenyl]pyridin-1-ium-3-sulfonate |

InChI |

InChI=1S/C22H25N5O4S/c1-3-27(4-2)19-8-6-18-14-20(31-21(18)15-19)9-7-17-10-13-26(12-5-11-24-25-23)16-22(17)32(28,29)30/h6-10,13-16H,3-5,11-12H2,1-2H3 |

InChIキー |

CGMCCNZFQJOMRA-UHFFFAOYSA-N |

異性体SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(O2)/C=C/C3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-] |

正規SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C=CC3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling the Photophysical Profile of Azide MegaStokes 735: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide (B81097) MegaStokes 735 is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family, specifically designed for bioorthogonal labeling applications through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". Its defining characteristic is an exceptionally large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. This property is highly advantageous in multicolor imaging and Förster Resonance Energy Transfer (FRET) applications, as it minimizes spectral overlap and crosstalk between different fluorophores. This technical guide provides a comprehensive overview of the known photophysical properties of Azide MegaStokes 735, detailed experimental protocols for its characterization, and a visual representation of its application in cellular labeling.

Core Photophysical Properties

The utility of a fluorescent dye is dictated by its unique photophysical parameters. While some specific data for Azide MegaStokes 735 are not publicly available, this section summarizes the known properties and provides context based on typical values for similar near-infrared cyanine dyes.

Quantitative Data Summary

| Photophysical Property | Value | Solvent | Citation |

| Excitation Wavelength (λex) | 586 nm | Ethanol (B145695) | [1] |

| Emission Wavelength (λem) | 735 nm | Ethanol | [1] |

| Molar Extinction Coefficient (ε) | 50,000 M⁻¹cm⁻¹ | Not Specified | [1] |

| Stokes Shift | ~149 nm | Ethanol | [1] |

| Fluorescence Quantum Yield (Φ) | Not specified. Typically ranges from 0.1 to 0.4 for NIR cyanine dyes in biological environments. | ||

| Fluorescence Lifetime (τ) | Not specified. Typically in the range of 0.5 to 2 nanoseconds for similar cyanine dyes. |

Note: The fluorescence quantum yield and lifetime are highly dependent on the local environment, including solvent polarity, viscosity, and binding to biological macromolecules.

Key Features and Applications

Azide MegaStokes 735 possesses several features that make it a valuable tool in biological research and drug development:

-

Large Stokes Shift: The significant separation between its excitation and emission peaks reduces self-quenching and allows for clearer signal detection in complex biological samples.[1]

-

Near-Infrared Emission: Emitting in the NIR window (700-900 nm) enables deep tissue imaging due to reduced light scattering and lower autofluorescence from biological tissues.[2][3][4]

-

Click Chemistry Compatibility: The terminal azide group allows for covalent attachment to alkyne-modified biomolecules with high specificity and efficiency.[1]

-

Biocompatibility: The dye structure is designed for use in living cells and biological systems.

These properties make Azide MegaStokes 735 suitable for a range of applications, including:

-

In vivo imaging: Tracking of labeled cells or molecules in living organisms.

-

Fluorescence microscopy: High-contrast imaging of cellular structures and processes.

-

Flow cytometry: Identification and sorting of labeled cells.

-

FRET-based assays: Studying molecular interactions and conformational changes.

Experimental Protocols

This section provides detailed methodologies for the characterization of the key photophysical properties of Azide MegaStokes 735 and its application in cellular labeling.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.

Materials:

-

Azide MegaStokes 735

-

Reference standard with a known quantum yield in the NIR range (e.g., IR-125, IR-140, or other suitable cyanine dye)

-

Spectrograde ethanol

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of Azide MegaStokes 735 and the reference standard in spectrograde ethanol.

-

Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of dilutions in ethanol with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

-

Measure Absorbance: Record the absorbance spectra for all solutions using the UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength.

-

Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The slope of this plot is proportional to the quantum yield.

-

Calculate Quantum Yield: The quantum yield of Azide MegaStokes 735 (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (which are the same if the same solvent is used).

-

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common method for its measurement.

Materials:

-

Azide MegaStokes 735 solution

-

TCSPC instrument with a pulsed laser source capable of exciting at or near 586 nm and a sensitive detector for NIR emission.

Procedure:

-

Instrument Setup: Configure the TCSPC system with the appropriate laser excitation wavelength, pulse repetition rate, and emission wavelength detection.

-

Sample Preparation: Prepare a dilute solution of Azide MegaStokes 735 in the desired solvent. The concentration should be low enough to avoid inner filter effects.

-

Data Acquisition: Acquire the fluorescence decay curve by collecting single-photon events over time following the laser pulse.

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer) at the excitation wavelength.

-

Data Analysis: Deconvolute the measured fluorescence decay curve with the IRF to obtain the true fluorescence decay. Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of key experimental processes involving Azide MegaStokes 735.

Caption: Workflow for labeling cells with Azide MegaStokes 735 via click chemistry.

Caption: Experimental workflows for determining quantum yield and fluorescence lifetime.

Conclusion

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NIR-Emitting Cyanine and Cyanine-Like Fluorophores: Synthesis, Optical Properties, and Biomedical Uses [ajst.journals.ekb.eg]

Azide MegaStokes 735: A Technical Guide to Excitation, Emission, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of Azide (B81097) MegaStokes 735, a fluorescent dye increasingly utilized in biological research and drug development. This document details the dye's excitation and emission characteristics, offers insights into its use in copper-catalyzed click chemistry, and provides established protocols for its application in labeling biomolecules.

Core Spectroscopic Properties

Azide MegaStokes 735 is a near-infrared (NIR) fluorescent dye characterized by a significant Stokes shift, which is the difference between the maximum excitation and emission wavelengths. This large separation is advantageous for minimizing self-quenching and reducing background fluorescence in complex biological samples. The key spectroscopic parameters are summarized below.

| Property | Value | Solvent | Reference |

| Excitation Maximum (λex) | 586 nm | Ethanol | [1] |

| Emission Maximum (λem) | 735 nm | Ethanol | [1] |

| Molar Absorbance (ε) | 50,000 M⁻¹cm⁻¹ | Ethanol | [1] |

| Stokes Shift | 149 nm | Ethanol | Calculated |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide MegaStokes 735 is functionalized with an azide group, enabling its covalent attachment to alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[2] This bioorthogonal reaction is highly specific and efficient, proceeding under mild conditions compatible with biological systems. The reaction forms a stable triazole linkage between the dye and the target molecule.

Below is a diagram illustrating the general workflow for labeling an alkyne-modified protein with Azide MegaStokes 735.

References

Azide MegaStokes 735: A Technical Guide for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Azide MegaStokes 735, a fluorescent dye designed for bioorthogonal labeling applications via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Core Properties and Quantitative Data

Azide MegaStokes 735 is a near-infrared (NIR) dye featuring a large Stokes shift, which is advantageous for fluorescence resonance energy transfer (FRET) applications as it minimizes spectral overlap with other fluorophores.[1] Its key quantitative properties are summarized in the table below.

| Property | Value | Solvent |

| Molar Extinction Coefficient | 50,000 M⁻¹cm⁻¹ | Ethanol |

| Excitation Wavelength (λex) | 586 nm | Ethanol |

| Emission Wavelength (λem) | 735 nm | Ethanol |

| Stokes Shift | 149 nm | Ethanol |

Experimental Protocol: Copper-Catalyzed Click Chemistry Labeling of Glycoproteins

This protocol provides a general framework for the labeling of alkyne-modified glycoproteins on the cell surface or in cell lysates using Azide MegaStokes 735. This method is based on the principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials Required:

-

Azide MegaStokes 735

-

Alkyne-modified biological sample (e.g., cells with metabolically incorporated alkyne-sugars, or alkyne-modified proteins)

-

Copper (II) Sulfate (CuSO₄)

-

Sodium Ascorbate (B8700270)

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO) or water for stock solutions

-

Microcentrifuge tubes

-

Incubator

-

Fluorescence microscope or plate reader

Procedure:

-

Preparation of Stock Solutions:

-

Azide MegaStokes 735: Prepare a 1 mM stock solution in DMSO or water.

-

Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.

-

Sodium Ascorbate: Prepare a fresh 300 mM stock solution in water immediately before use. Sodium ascorbate solutions are prone to oxidation.

-

THPTA Ligand: Prepare a 100 mM stock solution in water.

-

-

Labeling Reaction (General Protocol for Cell Lysate):

-

To 50 µL of protein lysate (1-5 mg/mL) in an appropriate buffer, add 100 µL of PBS.

-

Add Azide MegaStokes 735 to a final concentration of 2-40 µM. A starting concentration of 20 µM is recommended, which can be optimized to balance signal intensity and background.

-

Add 10 µL of the 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.

-

To initiate the click reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution and vortex.

-

Protect the reaction from light and incubate for 30 minutes at room temperature.

-

-

Labeling of Live Cells:

-

Culture cells that have been metabolically labeled with an alkyne-containing sugar (e.g., an alkyne-modified N-acetylmannosamine analog).

-

Wash the cells with PBS.

-

Prepare the click reaction cocktail in PBS containing Azide MegaStokes 735 (e.g., 25 µM), CuSO₄, THPTA, and sodium ascorbate at appropriate concentrations. The use of a ligand like THPTA is crucial to protect cells from copper-induced toxicity.[2]

-

Incubate the cells with the reaction cocktail for a short period (e.g., 5-15 minutes) at 4°C or room temperature, protected from light.[2]

-

Wash the cells thoroughly with PBS to remove unreacted components.

-

The cells are now ready for imaging or other downstream analysis.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for labeling alkyne-modified biomolecules with Azide MegaStokes 735 using copper-catalyzed click chemistry.

Caption: Workflow for CuAAC Labeling.

Signaling Pathway and Logical Relationship Diagram

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a bioorthogonal chemical reaction and not a biological signaling pathway. The diagram below illustrates the logical relationship of the key components in this reaction.

Caption: Key Components of CuAAC Reaction.

References

large Stokes shift fluorescent dyes for bioimaging

An In-depth Technical Guide to Large Stokes Shift Fluorescent Dyes for Bioimaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Large Stokes shift (LSS) fluorescent dyes are a class of fluorophores that exhibit a significant separation between their maximum absorption (excitation) and emission wavelengths. This unique characteristic is highly advantageous in bioimaging as it minimizes self-quenching and reduces background noise from autofluorescence and scattered excitation light, thereby enhancing the signal-to-noise ratio and improving image quality. This guide provides a comprehensive overview of LSS dyes, their properties, applications, and the experimental protocols for their use in biological research.

The Stokes shift is the difference between the maximum wavelength of emission and the maximum wavelength of excitation. LSS dyes are particularly useful for multiplex imaging, where multiple fluorescent probes are used simultaneously, as their large spectral separation minimizes crosstalk between channels. This guide will delve into the core principles of LSS dyes, present key quantitative data for a selection of commonly used dyes, provide detailed experimental protocols, and illustrate relevant biological pathways and experimental workflows.

Core Principles of Large Stokes Shift Dyes

The large Stokes shift in these dyes is typically achieved through various molecular design strategies that promote significant structural rearrangement in the excited state. These mechanisms include:

-

Excited-State Intramolecular Proton Transfer (ESIPT): In ESIPT-based dyes, a proton is transferred from a donor to an acceptor group within the same molecule upon photoexcitation. This tautomerization leads to a lower energy excited state, resulting in a red-shifted emission and a large Stokes shift.

-

Twisted Intramolecular Charge Transfer (TICT): In TICT-based fluorophores, photoexcitation leads to a rotation around a single bond, resulting in a charge-separated, low-energy "TICT" state from which emission occurs.

-

Förster Resonance Energy Transfer (FRET): FRET-based LSS probes consist of a donor and an acceptor fluorophore linked together. The donor absorbs light at a shorter wavelength and transfers the energy non-radiatively to the acceptor, which then emits at a longer wavelength.

-

Other Mechanisms: Other strategies to achieve large Stokes shifts include the use of quadrupolar dyes and molecules that undergo significant solvent relaxation effects.

Quantitative Data of Common Large Stokes Shift Dyes

The selection of an appropriate LSS dye depends on the specific application, including the desired excitation source, the biological environment, and the target molecule. The table below summarizes the key photophysical properties of several popular LSS dyes.

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |

| Prodan | 361 | 440-530 | 79-169 | ~20,000 | 0.5-0.9 |

| Acridone | 400 | 550 | 150 | ~15,000 | 0.8-1.0 |

| Coumarin 6 | 458 | 503 | 45 | ~47,000 | 0.78 |

| BODIPY 630/650 | 625 | 640 | 15 | ~90,000 | 0.9 |

| MegaStokes Dyes | |||||

| Dyomics-615 (DM 615) | 565 | 615 | 50 | 120,000 | 0.4 |

| Dyomics-677 (DM 677) | 673 | 697 | 24 | 180,000 | 0.3 |

| JADS Probes | |||||

| JADS-1 | 488 | 610 | 122 | ~50,000 | 0.6 |

| JADS-2 | 514 | 650 | 136 | ~60,000 | 0.5 |

Experimental Protocols

General Protocol for Staining Cells with LSS Dyes

This protocol provides a general guideline for staining live or fixed cells with LSS dyes. Optimization may be required for specific cell types and dyes.

Materials:

-

LSS fluorescent dye stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell imaging

-

Mounting medium

-

Microscope slides and coverslips

Procedure:

-

Cell Preparation:

-

For live-cell imaging, seed cells on a glass-bottom dish or chamber slide and allow them to adhere overnight.

-

For fixed-cell imaging, grow cells on coverslips, fix with 4% paraformaldehyde for 15 minutes at room temperature, and then wash three times with PBS.

-

-

Staining:

-

Prepare a working solution of the LSS dye in cell culture medium or PBS. The final concentration typically ranges from 1 to 10 µM.

-

Remove the culture medium (for live cells) or PBS (for fixed cells) and add the dye-containing solution to the cells.

-

Incubate for 15-60 minutes at 37°C (for live cells) or room temperature (for fixed cells). The incubation time will vary depending on the dye and cell type.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with warm cell culture medium (for live cells) or PBS (for fixed cells) to remove unbound dye.

-

-

Imaging:

-

For live-cell imaging, add fresh culture medium to the cells.

-

For fixed-cell imaging, mount the coverslip onto a microscope slide using a mounting medium.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the LSS dye.

-

Protocol for Labeling Proteins with Amine-Reactive LSS Dyes

This protocol describes the labeling of proteins with N-hydroxysuccinimide (NHS) ester-functionalized LSS dyes.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS or bicarbonate buffer, pH 8.3)

-

Amine-reactive LSS dye (e.g., NHS ester)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

-

Prepare Dye Solution: Immediately before use, dissolve the amine-reactive LSS dye in DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Add the dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.

-

Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring.

-

-

Purification:

-

Separate the dye-protein conjugate from the unreacted dye using a size-exclusion chromatography column.

-

Elute with a suitable buffer (e.g., PBS) and collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's and protein's maximum absorption wavelengths.

-

Signaling Pathways and Experimental Workflows

Visualization of Cellular Polarity with a Solvatochromic LSS Dye

Solvatochromic LSS dyes, such as Prodan, exhibit a shift in their emission spectrum depending on the polarity of their environment. This property can be exploited to probe the polarity of different cellular compartments.

Caption: Prodan's emission shifts based on cellular compartment polarity.

Experimental Workflow for FRET-Based LSS Biosensor

FRET-based LSS biosensors are powerful tools for studying protein-protein interactions and enzymatic activities. This workflow illustrates the principle of a caspase-3 biosensor.

Caption: FRET-based caspase-3 biosensor workflow.

Logical Relationship of LSS Dye Properties for Bioimaging

The selection of an LSS dye for a specific bioimaging application is a multi-faceted decision based on several interconnected properties.

Synthesis of Near-Infrared Azide-Reactive Dyes: A Technical Guide for Researchers

December 11, 2025

This technical guide provides an in-depth overview of the synthesis of near-infrared (NIR) azide-reactive dyes, tailored for researchers, scientists, and drug development professionals. The unique properties of NIR dyes, such as deep tissue penetration and minimal autofluorescence, make them invaluable tools in biomedical imaging and diagnostics.[1][2][3][4] The incorporation of an azide (B81097) group allows for their efficient and specific conjugation to biomolecules via "click chemistry," a powerful bioconjugation strategy.[5][6] This guide details the synthesis of three major classes of NIR azide-reactive dyes: cyanines, silicon-rhodamines, and azo dyes, providing experimental protocols, quantitative data, and visual diagrams to facilitate their application in research and development.

Core Concepts in NIR Azide-Reactive Dye Synthesis

The synthesis of NIR azide-reactive dyes involves two key aspects: the construction of a chromophore that absorbs and emits in the near-infrared spectrum (typically 650-900 nm) and the introduction of an azide functional group for subsequent bioconjugation. The azide group serves as a "handle" for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which enable the covalent attachment of the dye to alkyne-modified biomolecules with high efficiency and specificity under mild, bioorthogonal conditions.[5][6]

Classes of NIR Azide-Reactive Dyes

Cyanine (B1664457) Dyes

Cyanine dyes are a prominent class of NIR fluorophores characterized by two nitrogen-containing heterocycles linked by a polymethine bridge.[7] The length of this conjugated chain largely determines the absorption and emission wavelengths. Heptamethine cyanines, with a seven-carbon bridge, are the most common type of NIR cyanine dyes.[8] An azide functionality can be incorporated into the cyanine structure, for instance, on the polymethine scaffold, to enable click chemistry conjugation.[7]

Silicon-Rhodamine (SiR) Dyes

Rhodamine dyes are well-known fluorophores, and their silicon-substituted analogues (Si-rhodamines) exhibit a significant red-shift in their absorption and emission spectra, pushing them into the NIR region.[4] The synthesis of azide-functionalized Si-rhodamines allows for the creation of bright and photostable NIR probes for bioimaging.[6]

Azo Dyes

Azo dyes, containing one or more azo (-N=N-) groups, are another class of chromophores that can be designed to absorb in the NIR region.[8][9] Their synthesis is generally straightforward, involving a diazotization reaction followed by an azo coupling.[10][11] By using an aromatic amine precursor containing an azide group in the diazotization step, an azide-reactive NIR azo dye can be produced.

Quantitative Data of NIR Azide-Reactive Dyes

The selection of a suitable NIR dye for a specific application depends on its photophysical properties. The following table summarizes key quantitative data for representative azide-reactive NIR dyes from the cyanine and silicon-rhodamine classes.

| Dye Class | Specific Dye | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Cyanine | Azide-functionalized Heptamethine Cyanine | ~750-780 | ~780-810 | Not explicitly stated for azide variant | High, typical for cyanines | [8] |

| Cyanine | Azide-containing asymmetric cyanine | 633 | 659 | 0.003 | 36,816 | [12] |

| Silicon-Rhodamine | 3-Azido-4,6-dimethoxy-Si-rhodamine 9 | 660 | 680 | 0.01 (pre-click), 0.48 (post-click) | Not explicitly stated | [6] |

| Silicon-Rhodamine | SiR680-Azide | 680 | 700 | High in aqueous media | Not explicitly stated | [13] |

| Silicon-Rhodamine | SiR700-Azide | 700 | 720 | High in aqueous media | Not explicitly stated | [13] |

Experimental Protocols

Synthesis of an Azide-Reactive Heptamethine Cyanine Dye

The following is a generalized protocol for the synthesis of a heptamethine cyanine dye with an azide group on the polymethine chain, based on established synthetic strategies.[7]

Workflow for Azide-Reactive Heptamethine Cyanine Synthesis

Caption: Synthetic pathway for an azide-reactive heptamethine cyanine dye.

Protocol:

-

Synthesis of the Indoleninium Salt: Start with the appropriate substituted 2,3,3-trimethyl-3H-indole. N-alkylation with an alkyl halide (e.g., ethyl iodide) in a suitable solvent like acetonitrile (B52724) at elevated temperatures yields the corresponding indoleninium salt.[14]

-

Condensation to form the Heptamethine Core: The indoleninium salt (2 equivalents) is condensed with a suitable polymethine precursor such as 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene (1 equivalent). The reaction is typically carried out in a mixture of 1-butanol (B46404) and benzene (B151609) with azeotropic removal of water.[15][16] This forms the chloro-substituted heptamethine cyanine dye.

-

Introduction of the Azide Group: The chloro-substituted heptamethine cyanine dye is dissolved in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF). Sodium azide (NaN₃) is added in excess, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the substitution is complete (monitored by TLC or LC-MS).

-

Purification: The crude product is purified by precipitation from the reaction mixture by adding a non-polar solvent, followed by column chromatography on silica (B1680970) gel to yield the pure azide-reactive heptamethine cyanine dye.

Synthesis of an Azide-Functionalized Silicon-Rhodamine Dye

This protocol is based on the detailed synthesis of azido (B1232118) Si-rhodamines reported in the literature.[6]

Workflow for Azido Si-Rhodamine Synthesis

Caption: Modular synthesis of azide-functionalized Si-rhodamines.

Protocol:

-

Protection of Bromoaniline: The starting bromoaniline is protected as its bis-trimethylsilyl (TMS) derivative by deprotonation with lithium hexamethyldisilazide (LiHMDS) followed by reaction with trimethylsilyl (B98337) chloride (TMSCl).[6]

-

Formation of Amino Si-Rhodamine: The protected bromoaniline undergoes lithium-halogen exchange, and the resulting organolithium species is added to a Si-xanthone. An acidic workup removes the TMS protecting groups to yield the amino Si-rhodamine intermediate.[6]

-

Diazotization and Azide Substitution: The amino Si-rhodamine is subjected to diazotization using sodium nitrite in an acidic medium, followed by displacement of the diazonium group with an azide ion from sodium azide to yield the final azido Si-rhodamine dye.[6]

-

Purification: The final product is purified using column chromatography to obtain the pure azide-reactive Si-rhodamine.

Synthesis of an Azide-Reactive NIR Azo Dye

The following is a generalized protocol for the synthesis of an azide-reactive NIR azo dye, based on standard azo dye synthesis procedures.[9][10][17]

Workflow for Azide-Reactive NIR Azo Dye Synthesis

Caption: General synthetic route for an azide-reactive NIR azo dye.

Protocol:

-

Diazotization of Azide-Containing Aniline: An aromatic amine containing an azide group (e.g., 4-azidoaniline) is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C in an ice bath.[10] A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.[10]

-

Preparation of the Coupling Component Solution: A suitable NIR-absorbing coupling component, such as a derivative of 2-naphthol (B1666908) or another electron-rich aromatic compound, is dissolved in an aqueous alkaline solution (e.g., NaOH) and cooled to 0-5 °C.[10]

-

Azo Coupling: The cold diazonium salt solution is slowly added to the cold coupling component solution with vigorous stirring. The pH is maintained in the alkaline range to facilitate the coupling reaction. The azo dye precipitates out of the solution.[10]

-

Isolation and Purification: The precipitated azo dye is collected by filtration, washed with cold water, and dried.[9] Further purification can be achieved by recrystallization from a suitable solvent.[17]

Conclusion

This guide provides a foundational understanding and practical protocols for the synthesis of azide-reactive near-infrared dyes. The modular nature of the synthetic routes for cyanine, silicon-rhodamine, and azo dyes allows for the rational design and creation of a diverse palette of NIR probes. By leveraging the power of click chemistry, these dyes can be readily conjugated to a wide array of biomolecules, opening up exciting possibilities for advanced bioimaging, targeted drug delivery, and diagnostic applications. The provided experimental workflows and compiled quantitative data serve as a valuable resource for researchers aiming to develop and utilize these powerful molecular tools.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Structure and Properties of Near-Infrared Fluorescent Dyes and the Bioimaging Application [manu56.magtech.com.cn]

- 4. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]

- 13. Design, Synthesis, and Evaluation of Near-Infrared Fluorescent Molecules Based on 4H-1-Benzopyran Core [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

The Inner Workings of MegaStokes Dyes: A Technical Guide to Large Stokes Shift Fluorescence

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular imaging and fluorescence-based assays, the ability to achieve a clear signal with minimal background interference is paramount. MegaStokes dyes have emerged as powerful tools in this domain, distinguished by their exceptionally large Stokes shifts—the difference between the maximum absorption and emission wavelengths. This unique characteristic allows for the effective separation of excitation and emission signals, leading to enhanced sensitivity and reduced crosstalk in multicolor imaging experiments. This technical guide delves into the core mechanism of fluorescence in MegaStokes dyes, providing a comprehensive overview of their photophysical properties, experimental applications, and the fundamental principles governing their unique spectral characteristics.

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable Stokes shifts observed in many MegaStokes dyes are primarily attributed to a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). In their ground state, these dye molecules exist in an "enol" form. Upon absorption of a photon, the molecule is elevated to an excited state. In this transient, high-energy state, a proton is rapidly transferred from a donor to a nearby acceptor group within the same molecule, leading to the formation of a transient "keto" tautomer. This tautomer is energetically more stable in the excited state.

The molecule then relaxes from the excited keto state back to the ground state, emitting a photon of lower energy (longer wavelength) in the process. Following emission, the keto form is unstable in the ground state and rapidly reverts to the original enol form, completing the cycle. This entire process occurs on a picosecond timescale. The energy difference between the initial absorption by the enol form and the subsequent emission from the keto form is significantly larger than in conventional fluorophores, resulting in the characteristic large Stokes shift.

The core chemical scaffolds that facilitate this ESIPT mechanism in large Stokes shift dyes often include structures like pyrazolo[3,4-d]pyrimidines and certain coumarin (B35378) derivatives, which possess the necessary intramolecular hydrogen bond donor and acceptor moieties in close proximity.

Technical Guide: Water Solubility and Solvent Effects on Azide MegaStokes 735

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide (B81097) MegaStokes 735 is a fluorescent dye belonging to the MegaStokes™ series, characterized by an exceptionally large Stokes shift. This property, the difference between the maximum absorption and emission wavelengths, is highly advantageous in fluorescence applications, particularly in multiplexing and Fluorescence Resonance Energy Transfer (FRET) studies, as it minimizes spectral overlap and self-quenching. The dye is functionalized with an azide group, making it suitable for bioorthogonal "click chemistry" reactions, allowing for the specific labeling of alkyne-modified biomolecules.

This guide provides a technical overview of the solubility and solvent-dependent photophysical properties of Azide MegaStokes 735, offering a reference for its effective use in experimental design.

Solubility Profile

The solubility of a fluorescent probe is a critical parameter for its application in biological and chemical systems. Azide MegaStokes 735 is a versatile dye with demonstrated solubility in a range of common laboratory solvents.

Qualitative Solubility

Based on available product documentation, Azide MegaStokes 735 is soluble in the following solvents:

-

Water

-

Ethanol (EtOH)

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (B87167) (DMSO)

This broad solubility allows for its use in both aqueous biological buffers and organic solvent systems required for various conjugation and labeling protocols.

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data (e.g., in mg/mL or molar concentration) for Azide MegaStokes 735 has not been made publicly available by manufacturers. For applications requiring high concentrations or where solubility limits are a concern, it is recommended to determine this experimentally. A general protocol for determining solubility is provided in Section 4.1.

Solvent Effects on Photophysical Properties

The polarity and nature of the solvent can significantly influence the photophysical properties of fluorescent dyes. These "solvent effects" are crucial to consider when interpreting fluorescence data and designing experiments. For cyanine-based dyes like MegaStokes 735, the primary effects are observed as shifts in the absorption and emission spectra (solvatochromism) and changes in fluorescence quantum yield.

Summary of Photophysical Properties

| Property | Value (in Ethanol) | Reference |

| Excitation Maximum (λex) | 586 nm | |

| Emission Maximum (λem) | 735 nm | |

| Stokes Shift | 149 nm | Calculated |

| Molar Extinction Coefficient (ε) | 50,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φf) | Not specified | - |

Expected Solvent-Dependent Behavior

While specific data across multiple solvents for Azide MegaStokes 735 is limited, the general behavior of similar polymethine and cyanine (B1664457) dyes provides a strong indication of expected solvent effects:

-

Solvatochromic Shift: Cyanine dyes typically exhibit a bathochromic (red) shift in their emission spectra as the polarity of the solvent increases.[1] This is due to the stabilization of the more polar excited state by polar solvent molecules, which lowers the energy gap for fluorescence emission. Therefore, one would expect the emission maximum of 735 nm (in ethanol) to shift to longer wavelengths in more polar solvents like water and to shorter wavelengths in less polar environments.

-

Quantum Yield: The fluorescence quantum yield of cyanine dyes can be sensitive to the solvent environment. The primary non-radiative decay pathway for many cyanine dyes is through cis-trans isomerization of the polymethine chain. In more viscous solvents, this rotation is hindered, which can lead to a significant increase in the fluorescence quantum yield.

Experimental Protocols

The following sections provide generalized protocols for determining the quantitative solubility and characterizing the solvent-dependent photophysical properties of Azide MegaStokes 735.

Protocol for Quantitative Solubility Determination

This protocol, often referred to as a "solubility titration," uses UV-Visible spectroscopy to determine the saturation point of the dye in a given solvent.

Methodology:

-

Prepare a Stock Solution: Prepare a concentrated stock solution of Azide MegaStokes 735 in a solvent where it is highly soluble (e.g., DMSO).

-

Serial Additions: Prepare a series of vials containing a fixed volume of the solvent to be tested (e.g., 1 mL of water).

-

Titration: Add progressively larger, known amounts of the dye stock solution to each vial.

-

Equilibration: Vortex each vial thoroughly and allow it to equilibrate. The formation of visible precipitate indicates that the solubility limit has been exceeded.

-

Spectroscopic Measurement: Centrifuge the vials to pellet any precipitate. Carefully take an aliquot from the supernatant and measure its absorbance at the dye's λmax (around 586 nm).

-

Data Analysis: Plot the measured absorbance versus the total concentration of dye added. The point at which the absorbance plateaus indicates the saturation concentration. The solubility can be calculated from this concentration using the Beer-Lambert law (A = εcl), where A is the maximum absorbance, ε is the molar extinction coefficient (approx. 50,000 M⁻¹cm⁻¹), c is the concentration (solubility), and l is the cuvette path length.

Caption: Workflow for quantitative solubility determination.

Protocol for Characterizing Solvent Effects

This protocol outlines the steps to measure the absorption and emission spectra and relative quantum yield of the dye in various solvents.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., Toluene, Chloroform, Acetonitrile, Ethanol, Water).

-

Solution Preparation: Prepare dilute solutions of Azide MegaStokes 735 in each solvent. The concentration should be low enough to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorption Spectroscopy: For each solution, use a UV-Visible spectrophotometer to measure the absorption spectrum and determine the λmax.

-

Fluorescence Spectroscopy: Use a spectrofluorometer to measure the emission spectrum for each solution. Excite the sample at its absorption maximum in that specific solvent. Record the emission maximum (λem).

-

Quantum Yield Measurement (Relative Method):

-

Select a reference standard dye with a known quantum yield and similar spectral properties.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the Azide MegaStokes 735 solution and the reference standard solution.

-

Calculate the quantum yield using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Caption: Workflow for characterizing solvent effects.

Conclusion

Azide MegaStokes 735 is a valuable tool for bioorthogonal labeling, offering the significant advantage of a large Stokes shift. Its solubility in both aqueous and common organic solvents makes it highly versatile. While detailed quantitative data on its solvent-dependent properties are not widely published, researchers can expect its photophysical characteristics to be influenced by the solvent environment, consistent with the behavior of other cyanine dyes. For precise and sensitive applications, it is recommended that users experimentally characterize the dye's properties in their specific solvent system using the protocols outlined in this guide.

References

Photostability of Azide MegaStokes 735 in Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photostability of the fluorescent dye Azide (B81097) MegaStokes 735, with a specific focus on its performance in an ethanol (B145695) solvent. While the manufacturer characterizes the dye as having "excellent photostability," publicly available quantitative data to substantiate this claim is limited.[1] This guide, therefore, outlines the critical parameters for assessing photostability, provides detailed experimental protocols for their measurement, and discusses the underlying principles of photobleaching.

Introduction to Azide MegaStokes 735 and Photostability

Azide MegaStokes 735 is a near-infrared (NIR) fluorescent dye featuring a large Stokes shift. Its azide functional group allows for its conjugation to other molecules via click chemistry, making it a valuable tool for labeling and tracking biomolecules in various research applications. The dye has an excitation maximum at approximately 586 nm and an emission maximum at around 735 nm when measured in ethanol.[1]

Photostability is a critical characteristic of a fluorophore, defining its ability to resist photochemical degradation upon exposure to light. Highly photostable dyes are essential for applications requiring long or repeated exposures to excitation light, such as in super-resolution microscopy and single-molecule tracking.[2][3] The process of irreversible photo-induced damage to a fluorophore is known as photobleaching.

Quantitative Photostability Data

Comprehensive, publicly available quantitative data on the photostability of Azide MegaStokes 735 in ethanol is not readily found in the scientific literature or technical data sheets. For a thorough evaluation, the following parameters should be experimentally determined.

Table 1: Key Photostability Parameters for Azide MegaStokes 735 in Ethanol

| Parameter | Symbol | Definition | Significance |

| Photobleaching Quantum Yield | Φb | The efficiency of a fluorophore to undergo photobleaching upon absorbing a photon. It is the ratio of the number of photobleached molecules to the number of absorbed photons. | A lower Φb indicates higher photostability. This is a fundamental measure of a dye's intrinsic resistance to photodegradation. |

| Half-Life | t1/2 | The time required for the fluorescence intensity of a sample to decrease to half of its initial value under continuous illumination. | A longer half-life signifies greater photostability under specific illumination conditions. It is a practical measure for experimental planning. |

| Photobleaching Rate Constant | kb | The rate at which the fluorophore photobleaches, typically determined from the exponential decay of fluorescence intensity over time. | A smaller rate constant indicates a slower photobleaching process and thus higher photostability. |

Experimental Protocol for Measuring Photostability

The following is a generalized protocol for quantifying the photostability of a fluorescent dye such as Azide MegaStokes 735 in ethanol.

Materials and Instrumentation

-

Fluorophore Solution: A solution of Azide MegaStokes 735 in absolute ethanol at a known concentration (e.g., 1 µM). The concentration should be adjusted to ensure the absorbance at the excitation wavelength is below 0.05 to minimize inner filter effects.

-

Spectrofluorometer or Fluorescence Microscope: A system equipped with a stable light source (e.g., laser or xenon arc lamp with a monochromator or filter for wavelength selection), a sensitive detector (e.g., photomultiplier tube or CCD camera), and a means to control the excitation light intensity (e.g., neutral density filters).

-

Cuvette or Sample Chamber: A quartz cuvette for spectrofluorometer measurements or a microscope slide and coverslip for microscopy-based assays.

-

Photodiode or Power Meter: To measure the excitation light intensity at the sample plane.

Experimental Workflow

The following diagram outlines the general workflow for a photostability measurement experiment.

Step-by-Step Procedure

-

Sample Preparation: Prepare a stock solution of Azide MegaStokes 735 in ethanol. Dilute the stock solution to the desired final concentration for the measurement. Transfer the solution to the measurement cuvette or chamber.

-

Instrument Setup:

-

Set the excitation wavelength to the absorption maximum of the dye in ethanol (approx. 586 nm).

-

Set the emission wavelength to the emission maximum (approx. 735 nm).

-

Adjust the excitation intensity to a level relevant to the intended application. Use a power meter to measure the light intensity at the sample position.

-

-

Data Acquisition:

-

Measure the initial fluorescence intensity (F₀) with a brief exposure to the excitation light to minimize pre-bleaching.

-

Begin continuous illumination of the sample with the excitation light.

-

Record the fluorescence intensity as a function of time (F(t)) until the signal has decayed significantly (e.g., to less than 10% of the initial intensity).

-

-

Data Analysis:

-

Normalize the fluorescence decay data by dividing F(t) by F₀.

-

Plot the normalized intensity (F(t)/F₀) versus time.

-

Fit the decay curve to a single or multi-exponential decay function to determine the photobleaching rate constant(s) (kb). For a single exponential decay, the equation is: F(t) = F₀ * exp(-kb * t).

-

Calculate the half-life (t1/2) from the rate constant using the formula: t1/2 = ln(2) / kb.

-

Factors Influencing Photostability

Several factors can influence the photostability of a fluorophore in a given experiment:

-

Excitation Light Intensity: Higher light intensity leads to faster photobleaching.

-

Solvent Environment: The polarity, viscosity, and chemical nature of the solvent can affect the photobleaching pathways. The presence of dissolved oxygen can significantly accelerate photobleaching.

-

Presence of Other Molecules: Quenchers or other reactive species in the solution can interact with the excited state of the fluorophore and promote degradation.

Logical Relationships in Photobleaching

The process of photobleaching involves the transition of the fluorophore to an excited state, followed by chemical reactions that lead to its irreversible destruction.

References

An In-Depth Technical Guide to Azide MegaStokes 735 for FRET Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azide (B81097) MegaStokes 735, a fluorescent dye with unique properties making it highly suitable for Förster Resonance Energy Transfer (FRET) applications. We will delve into its core properties, labeling methodologies via click chemistry, and detailed protocols for FRET measurements.

Introduction to FRET and the Advantage of Large Stokes Shift Dyes

Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique used to measure the proximity between two molecules on a scale of 1-10 nanometers.[1] It involves a non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is exquisitely sensitive to the distance between the molecules, making it an ideal "molecular ruler" for studying protein interactions, conformational changes, and enzymatic assays.[2][3]

A significant challenge in many FRET experiments is spectral crosstalk, where the donor's emission spectrum overlaps with the acceptor's, or where the light used to excite the donor also partially excites the acceptor. Azide MegaStokes 735 is a member of the Large Stokes Shift (LSS) family of dyes, which are specifically designed to overcome this problem.[4] Its large separation between excitation and emission maxima minimizes spectral bleed-through and allows for cleaner signal detection, reducing the likelihood of false-positive results.[4] The "Azide" functionality enables its specific, covalent attachment to biomolecules using the highly efficient and bioorthogonal click chemistry reaction.[5][6]

Core Properties of Azide MegaStokes 735

The utility of a fluorophore in FRET applications is dictated by its photophysical properties. Azide MegaStokes 735 exhibits characteristics that are highly favorable for its role as a FRET donor.

| Property | Value | Reference |

| Excitation Maximum (λex) | 586 nm (in ethanol) | |

| Emission Maximum (λem) | 735 nm (in ethanol) | |

| Stokes Shift | 149 nm | Calculated |

| Molar Extinction Coefficient | 50,000 M⁻¹cm⁻¹ | |

| Reactive Group | Azide (-N₃) | |

| Key Features | Large Stokes Shift, Water Soluble, Excellent Photostability |

The FRET Mechanism with Azide MegaStokes 735

When Azide MegaStokes 735 is used as a FRET donor, it is first excited by an external light source. If a suitable acceptor molecule is in close proximity, the energy from the excited donor can be transferred directly to the acceptor, causing the acceptor to fluoresce. This process, known as sensitized emission, is the hallmark of a successful FRET event.

Experimental Protocols

The azide group on MegaStokes 735 allows it to be conjugated to biomolecules (e.g., proteins, nucleic acids) that have been modified to contain a terminal alkyne group. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly specific and efficient reaction for this purpose.[6]

Materials:

-

Azide MegaStokes 735

-

Alkyne-modified protein or oligonucleotide (1-5 mg/mL)

-

Copper (II) Sulfate Pentahydrate (CuSO₄) solution (e.g., 20 mM in water)[7]

-

Ligand: THPTA or TBTA solution (e.g., 100 mM in water)[7]

-

Reducing Agent: Sodium Ascorbate (B8700270) solution (freshly prepared, e.g., 300 mM in water)[7]

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4 or Triethylammonium acetate, pH 7.0[7][8]

-

DMSO (for dissolving dye if necessary)

Methodology:

-

Reagent Preparation : Prepare stock solutions of all components as listed above. Dissolve Azide MegaStokes 735 in DMSO or water to a stock concentration of 1-10 mM.[7][8]

-

Reaction Mixture Assembly : In a microfuge tube, combine the following in order. Vortex briefly after each addition. The final concentration of the dye may need optimization (2-40 µM is a typical range).[7]

-

Alkyne-modified biomolecule in buffer.

-

Azide MegaStokes 735 stock solution.

-

Copper ligand solution (e.g., THPTA).

-

CuSO₄ solution.

-

-

Initiate Reaction : Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[7] The ascorbate reduces Cu(II) to the catalytic Cu(I) species.

-

Incubation : Protect the reaction from light and incubate for 30-60 minutes at room temperature.[7] Longer times may improve efficiency.

-

Purification : Remove unreacted dye and reaction components. For proteins, this can be achieved by precipitation (e.g., with methanol/chloroform) or through a desalting column.[7] For oligonucleotides, ethanol (B145695) or acetone (B3395972) precipitation followed by HPLC or PAGE purification is recommended.[8]

Sensitized emission is a robust method to quantify FRET.[3] It involves exciting the donor and measuring the resulting emission from the acceptor.[2][9] This requires careful controls to correct for spectral crosstalk.

References

- 1. Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]

- 2. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A quantitative protocol for intensity-based live cell FRET imaging | Laser Analytics Group [laser.ceb.cam.ac.uk]

- 4. Robust evaluation of intermolecular FRET using a large Stokes shift fluorophore as a donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. lumiprobe.com [lumiprobe.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Sensitised Emission | Light Microscopy Core | Biology [biology.ed.ac.uk]

The Bioorthogonality of Azide-Alkyne Cycloaddition: A Technical Guide for Researchers

An in-depth exploration of the principles, applications, and methodologies of copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions in biological systems.

The ability to perform chemical reactions within a living organism without interfering with its native biochemical processes, a concept known as bioorthogonality, has revolutionized our capacity to study and manipulate biological systems.[1] At the forefront of this chemical biology revolution is the azide-alkyne cycloaddition reaction, a powerful tool for forging stable covalent bonds in complex biological environments. This technical guide provides a comprehensive overview of the two primary modalities of this reaction: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] We delve into the core principles of their bioorthogonality, present quantitative data on their performance, offer detailed experimental protocols, and visualize key biological and experimental workflows.

Core Principles of Bioorthogonality

For a chemical reaction to be considered truly bioorthogonal, it must meet several stringent criteria. The reacting partners must be mutually reactive under physiological conditions (aqueous environment, neutral pH, and ambient temperature) while remaining inert to the vast array of functional groups present in biological systems, such as amines, thiols, and carboxylic acids. The resulting linkage must also be stable and non-toxic. Both CuAAC and SPAAC have been developed to meet these demanding requirements, albeit through different mechanisms.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and versatile method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne.[4] The reaction is catalyzed by copper(I) ions, which dramatically accelerate the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.[4] The small size of the azide and alkyne functional groups makes them ideal bioorthogonal handles, as they can be readily incorporated into biomolecules with minimal perturbation to their structure and function.

A significant challenge for the in vivo application of CuAAC is the cytotoxicity associated with copper ions.[1][5] Copper can generate reactive oxygen species (ROS) and interfere with cellular processes.[1] To address this, a variety of copper-chelating ligands have been developed. These ligands not only stabilize the catalytically active Cu(I) oxidation state but also shield the copper ion, reducing its toxicity and improving reaction kinetics.[1][6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity altogether, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[2][3] This reaction utilizes a cyclooctyne (B158145), a cyclic alkyne with significant ring strain. This inherent strain lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a metal catalyst.[2][3] The absence of a catalyst makes SPAAC exceptionally well-suited for applications in living cells and whole organisms.[2]

The reactivity of SPAAC is highly dependent on the structure of the cyclooctyne. A variety of cyclooctyne derivatives have been synthesized with varying degrees of ring strain and electronic properties to fine-tune the reaction kinetics for different applications.

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific experimental context, balancing the need for rapid kinetics with concerns about potential cytotoxicity. The following tables summarize key quantitative data to aid in this decision-making process.

Reaction Kinetics

The second-order rate constants provided below offer a quantitative comparison of the reaction speeds for different azide-alkyne cycloaddition systems.

| Reaction Type | Alkyne | Azide | Rate Constant (M⁻¹s⁻¹) | Reference |

| SPAAC | Cyclooctyne (OCT) | Benzyl azide | 2.4 x 10⁻³ | [7] |

| Difluorinated cyclooctyne (DIFO) | Benzyl azide | 0.3 | [7] | |

| Dibenzocyclooctyne (DIBO) | Benzyl azide | 0.1 | [8] | |

| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | 0.06 - 1.0 | [9] | |

| Azacyclooctyne | Benzyl azide | 39 | [10] | |

| CuAAC | Phenylacetylene | Benzyl azide | ~1-100 (with various ligands) | [11] |

Table 1: Comparison of Second-Order Rate Constants for SPAAC and CuAAC. The rate of SPAAC is highly dependent on the structure of the cyclooctyne, with more strained and electronically activated cyclooctynes exhibiting faster kinetics. CuAAC, with the aid of accelerating ligands, generally exhibits very fast reaction rates.

Cytotoxicity of Copper Catalysts

The biocompatibility of CuAAC is critically dependent on the ligand used to chelate the copper ion. The following table presents the half-maximal inhibitory concentration (IC50) values for various copper complexes in different cell lines, providing a quantitative measure of their cytotoxicity.

| Copper Source | Ligand | Cell Line | IC50 (µM) | Reference |

| CuSO₄ | None | Jurkat | < 50 | [5] |

| CuSO₄ | THPTA | Jurkat | > 200 | [5] |

| CuSO₄ | BTTAA | Jurkat | > 200 | [12] |

| Cu(NO₃)₂ | dmp | HeLa | 720 | [11] |

| Cu(NO₃)₂ | phen | HeLa | 68.31 | [11] |

| [Cu(dmp)₂(CH₃CN)]²⁺ | dmp | Colorectal Cancer Cells | 17.59 | [13] |

| [Cu(phen)₂(CH₃CN)]²⁺ | phen | Colorectal Cancer Cells | 5.63 | [13] |

Table 2: Cytotoxicity of Copper Catalysts in Mammalian Cell Lines. The data clearly demonstrates that the choice of ligand has a profound impact on the cytotoxicity of the copper catalyst. Ligands like THPTA and BTTAA significantly reduce copper-induced toxicity, making CuAAC more amenable to live-cell applications.

Experimental Protocols

This section provides detailed methodologies for performing CuAAC and SPAAC in a cellular context. These protocols are intended as a starting point and may require optimization for specific cell types and experimental goals.

Metabolic Labeling of Cell-Surface Glycans with Azido (B1232118) Sugars

A common strategy for introducing bioorthogonal handles onto cells is through metabolic labeling. Cells are incubated with a synthetic sugar analog bearing an azide group, which is then incorporated into cellular glycans by the cell's own metabolic machinery.

Materials:

-

Cell culture medium appropriate for the cell line of interest

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Culture cells to the desired confluency in a suitable culture vessel.

-

Prepare a stock solution of Ac₄ManNAz in sterile DMSO.

-

Dilute the Ac₄ManNAz stock solution in complete cell culture medium to a final concentration of 25-50 µM.

-

Remove the existing medium from the cells and replace it with the Ac₄ManNAz-containing medium.

-

Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂ to allow for metabolic incorporation of the azido sugar into cell-surface glycans.

-

After incubation, wash the cells three times with PBS to remove any unincorporated Ac₄ManNAz.

-

The cells are now ready for bioorthogonal ligation via CuAAC or SPAAC.

Live-Cell Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of azide-modified cell-surface glycans with an alkyne-functionalized probe using a biocompatible CuAAC reaction.

Materials:

-

Azide-labeled cells (prepared as in section 3.1)

-

Alkyne-functionalized probe (e.g., alkyne-fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

Protocol:

-

Prepare the following stock solutions:

-

20 mM CuSO₄ in water

-

100 mM THPTA in water

-

100 mM sodium ascorbate in water (prepare fresh)

-

100 mM aminoguanidine in water

-

-

Wash the azide-labeled cells twice with cold DPBS.

-

Prepare the "click" reaction cocktail in a microcentrifuge tube on ice. For a 1 mL final volume, add the components in the following order:

-

DPBS to a final volume of 1 mL

-

Alkyne-probe to the desired final concentration (e.g., 25 µM)

-

5 µL of 20 mM CuSO₄ (final concentration: 100 µM)

-

5 µL of 100 mM THPTA (final concentration: 500 µM)

-

10 µL of 100 mM aminoguanidine (final concentration: 1 mM)

-

-

Gently mix the solution.

-

Add 50 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 5 mM).

-

Immediately add the complete "click" cocktail to the cells.

-

Incubate the cells on ice or at 4°C for 5-15 minutes.

-

Remove the reaction cocktail and wash the cells three times with cold DPBS.

-

The cells are now labeled and can be processed for downstream applications such as fluorescence microscopy or flow cytometry.

Live-Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the labeling of azide-modified cell-surface glycans with a cyclooctyne-functionalized probe.

Materials:

-

Azide-labeled cells (prepared as in section 3.1)

-

Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)

-

Cell culture medium without serum

-

Phosphate-buffered saline (PBS)

Protocol:

-

Wash the azide-labeled cells twice with serum-free cell culture medium.

-

Prepare a working solution of the cyclooctyne-probe in serum-free medium at the desired final concentration (e.g., 10-50 µM).

-

Add the cyclooctyne-probe solution to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the reactivity of the cyclooctyne and the density of azides on the cell surface.

-

Remove the probe solution and wash the cells three times with PBS.

-

The cells are now labeled and ready for analysis.

Mandatory Visualizations

Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following visualizations were created using the Graphviz DOT language to illustrate key concepts related to the bioorthogonality of azide-alkyne cycloaddition.

Signaling Pathway: Investigating Receptor Tyrosine Kinase (RTK) Signaling

Bioorthogonal chemistry provides a powerful means to study dynamic cellular processes like signal transduction. The MAPK/ERK pathway, a key signaling cascade downstream of receptor tyrosine kinases (RTKs), is often investigated using these techniques to track protein trafficking and post-translational modifications.[14][15][16]

Caption: MAPK/ERK signaling pathway initiated by RTK activation.

Experimental Workflow: Bioorthogonal Labeling of Cell-Surface Proteins

The following diagram illustrates a typical experimental workflow for labeling cell-surface proteins using metabolic labeling followed by a bioorthogonal cycloaddition reaction.

Caption: Experimental workflow for bioorthogonal labeling.

Logical Relationship: CuAAC vs. SPAAC Decision Tree

Choosing between CuAAC and SPAAC involves considering the trade-offs between reaction speed and potential cytotoxicity. This decision tree provides a logical framework for selecting the appropriate method.

References

- 1. mdpi.com [mdpi.com]

- 2. Graphviz [graphviz.org]

- 3. [PDF] Metabolic labeling and direct imaging of choline phospholipids in vivo | Semantic Scholar [semanticscholar.org]

- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases [elifesciences.org]

- 8. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. A Comparison of In Vitro Studies between Cobalt(III) and Copper(II) Complexes with Thiosemicarbazone Ligands to Treat Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases | eLife [elifesciences.org]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 16. sinobiological.com [sinobiological.com]

Unlocking Near-Infrared Fluorescence: A Technical Guide to the Reactivity of Azide MegaStokes 735

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the azide (B81097) group reactivity of Azide MegaStokes 735, a near-infrared (NIR) fluorescent dye designed for bioorthogonal labeling applications. This document outlines the core principles of its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and provides a framework for its use in research and development. While specific kinetic data for this particular fluorophore is not extensively published, this guide synthesizes available information and established principles of click chemistry to empower researchers in their experimental design.

Core Properties of Azide MegaStokes 735

Azide MegaStokes 735 is a valuable tool for fluorescent labeling, offering excellent photostability and a large Stokes shift, which is advantageous for minimizing spectral overlap in multiplexed imaging experiments. Its key spectral properties are summarized in the table below.

| Property | Value |

| Excitation Wavelength (λex) | 586 nm (in ethanol) |

| Emission Wavelength (λem) | 735 nm (in ethanol) |

| Molar Absorbance | 50,000 M⁻¹cm⁻¹ |

| Stokes Shift | 149 nm |

| Functionality | Azide group for click chemistry |

Key Features:

-

Water-Soluble: Facilitates use in aqueous biological buffers.

-

Biocompatible: Shown to be non-toxic to Chinese hamster ovary (CHO) cells at concentrations up to 50 µM.

-

NIR Emission: Allows for deeper tissue penetration and reduced autofluorescence in biological samples.

Azide Group Reactivity in Copper-Catalyzed Click Chemistry

The azide moiety of Azide MegaStokes 735 is designed to participate in the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with a terminal alkyne. This reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the molecule of interest. The reaction is highly specific and efficient, proceeding readily under mild, biocompatible conditions.

The general mechanism for the copper-catalyzed azide-alkyne cycloaddition is a well-established and reliable method for bioconjugation.

Experimental Protocol: Labeling of an Alkyne-Modified Biomolecule

The following is a generalized protocol for the copper-catalyzed click chemistry labeling of a biomolecule with Azide MegaStokes 735. Optimization may be required depending on the specific biomolecule and experimental conditions.

Materials:

-

Azide MegaStokes 735

-

Alkyne-modified biomolecule (e.g., protein, nucleic acid)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO or DMF for stock solutions

-

Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve Azide MegaStokes 735 in DMSO or DMF to a concentration of 10 mM.

-

Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

Prepare a 10 mM stock solution of TBTA in DMSO or DMF.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 1.5 to 5-fold molar excess of Azide MegaStokes 735.

-

Add the TBTA solution to the reaction mixture to a final concentration of 1 mM.

-

Add the CuSO₄ solution to a final concentration of 0.1 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed at 4°C with longer incubation times if the biomolecule is sensitive to temperature.

-

-

Purification:

-

Remove the excess dye and catalyst from the labeled biomolecule using an appropriate purification method such as size exclusion chromatography, dialysis, or precipitation.

-

-

Characterization:

-

Confirm successful labeling by measuring the absorbance of the purified product at the dye's excitation wavelength (586 nm) and the biomolecule's characteristic absorbance wavelength (e.g., 280 nm for proteins).

-

Stability and Storage

Conclusion

Azide MegaStokes 735 is a powerful tool for the fluorescent labeling of biomolecules in the near-infrared spectrum. Its azide functionality allows for specific and efficient conjugation through copper-catalyzed click chemistry. While detailed kinetic and stability data for this specific dye are limited in the public domain, the well-established principles of click chemistry provide a robust framework for its successful implementation in a wide range of research and drug development applications. Careful optimization of the reaction conditions will ensure efficient and reproducible labeling for downstream applications.

An In-depth Technical Guide to Safety Precautions for Azide MegaStokes Dye 735

Core Chemical Properties and Hazards

Azide (B81097) MegaStokes dye 735 is a fluorescent dye used in biological labeling applications, particularly in "click" chemistry.[1][2] The primary safety concern stems from the azide moiety, which is known for its potential to form explosive compounds and its high biological toxicity.

General Properties:

| Property | Value | Source |

| Excitation Wavelength (λex) | 586 nm (in ethanol) | [1] |

| Emission Wavelength (λem) | 735 nm (in ethanol) | [1] |

| Molar Absorbance | 50,000 M⁻¹cm⁻¹ | [1] |

| Solubility | Water, ethanol, DMF, DMSO | [1] |

| Storage Temperature | -20°C | [1] |

The azide component of the dye shares hazards with other azide compounds, such as sodium azide (NaN₃). These hazards include high acute toxicity if ingested, inhaled, or absorbed through the skin.[3][4] Azides can form highly explosive metal azides, particularly with heavy metals like lead and copper, which are common in plumbing systems.[4][5]

Quantitative Toxicity Data (of Sodium Azide)

The following table summarizes the acute toxicity data for sodium azide, which should be considered indicative of the potential hazards of azide-containing dyes.

| Metric | Value | Species | Source |

| LD50 Oral | 10 mg/kg | Rabbit | [4] |

| LD50 Dermal | 20 mg/kg | Rabbit | [4] |

| LC50 Inhalation | 37 mg/m³ | Rat | [4] |

Hazard Classifications for a related dye (Azide MegaStokes dye 805):

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).

-

Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Experimental Protocols: Safe Handling and Emergency Procedures

1. Personal Protective Equipment (PPE) and Engineering Controls:

-

Engineering Controls: All work with solid Azide MegaStokes dye 735 or concentrated solutions should be conducted in a certified chemical fume hood.[4][6] This is crucial to prevent inhalation of any potential aerosols or volatile hydrazoic acid that could form in acidic conditions.[3][6]

-

Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

-

Hand Protection: Wear nitrile gloves. For handling highly toxic azides, double gloving is recommended.

-

Body Protection: A lab coat must be worn. Ensure it is buttoned and the sleeves are down.

2. Weighing and Handling:

-